molecular formula C12H13N5O3 B13710730 N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

Cat. No.: B13710730
M. Wt: 275.26 g/mol
InChI Key: MJMKBBHPFJOPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a specialized synthetic intermediate designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound integrates two highly valuable functional groups: a 1,2,3-triazole ring and a Cbz-protected hydrazide. The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry due to its considerable chemical stability, resistance to metabolic degradation, and ability to participate in hydrogen bonding, which can enhance binding affinity to biological targets . Its structural resemblance to an amide bond allows it to function as a stable bioisostere, making it a key feature in the design of novel pharmacologically active molecules . The synthetic utility of 1,2,3-triazoles is often accessed via reliable "click chemistry" routes, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides efficient and regioselective access to 1,4-disubstituted triazoles . This reagent serves as a key precursor for the synthesis of more complex heterocyclic systems. For instance, hydrazide derivatives similar to this compound are commonly employed in the generation of Schiff bases (hydrazones) upon condensation with various aldehydes . These hydrazones can be further cyclized to form diverse heterocyclic scaffolds, such as 1,3-oxazepines, which are known to exhibit a range of biological activities . Researchers can leverage this compound to develop new molecular entities for screening against various biological targets. Its structure suggests potential application in the development of compounds with anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties, as these are established research areas for 1,2,3-triazole-containing molecules . This product is intended for use by qualified laboratory researchers only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

benzyl N-[[2-(triazol-1-yl)acetyl]amino]carbamate

InChI

InChI=1S/C12H13N5O3/c18-11(8-17-7-6-13-16-17)14-15-12(19)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,18)(H,15,19)

InChI Key

MJMKBBHPFJOPMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNC(=O)CN2C=CN=N2

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is the most prevalent for synthesizing 1H-1,2,3-triazoles, offering regioselectivity and high yields.

Reaction Scheme:

Alkyne + Azide --(Cu catalyst, solvent)--> 1H-1,2,3-triazole

Conditions:

  • Catalysts: Copper(I) salts, such as CuSO₄ with sodium ascorbate.
  • Solvent: Typically a mixture of tert-butanol and water or dimethylformamide.
  • Temperature: Room temperature to 60°C.
  • Reaction time: 1–6 hours.

Example:

Preparation of 2-(1H-1,2,3-triazol-1-yl) derivatives involves reacting an alkyne-bearing precursor with an azide-functionalized hydrazide.

Cyclization of Azides with Alkynes

An alternative involves thermal cyclization of azides and alkynes under reflux in polar solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc), often at elevated temperatures (130–180°C). This method is less selective but useful for certain derivatives.

Preparation of Acetohydrazide Intermediates

The hydrazide component, specifically acetohydrazide, is synthesized via hydrazinolysis of acyl chlorides or esters, or through direct hydrazine addition to keto compounds.

Hydrazinolysis of Acetyl Derivatives

Reaction:

Acetyl chloride or ester + Hydrazine hydrate --> Acetohydrazide

Conditions:

  • Solvent: Ethanol or methanol.
  • Temperature: Reflux (~60–80°C).
  • Duration: 2–6 hours.
  • Purification: Recrystallization or column chromatography.

Protection of Hydrazide with Cbz Group

The hydrazide is protected with the carbobenzyloxy (Cbz) group to prevent undesired reactions during subsequent steps.

Reaction:

Hydrazide + Cbz-Cl (benzyloxycarbonyl chloride) --> N'-Cbz-acetohydrazide

Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.
  • Base: Triethylamine or sodium bicarbonate.
  • Temperature: 0–25°C.
  • Duration: 2–4 hours.

Coupling of Triazole and Hydrazide

The key step involves coupling the synthesized 1H-1,2,3-triazole with the protected hydrazide. This can be achieved through amidation or nucleophilic substitution reactions.

Amidation Reaction

  • The carboxylic acid or acid chloride derivative of the triazole is reacted with N'-Cbz-acetohydrazide.
  • Activation agents like EDCI or HOBt facilitate coupling.
  • Conditions: Reflux in dimethylformamide or dimethylacetamide, with stirring for 6–18 hours.

Cyclization to Form the Final Compound

Post-coupling, the intermediate undergoes cyclization or deprotection steps to yield the target compound, N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide.

Purification and Characterization

Purification typically involves:

Characterization includes:

Data Summary Table

Step Reagents Conditions Duration Purification Method Key Notes
1. Synthesis of 1H-1,2,3-Triazole Azide + Alkyne Cu catalyst, room temp 1–6 hrs Column chromatography Regioselective, high yield
2. Hydrazide Preparation Hydrazine hydrate + Acetyl chloride Reflux, ethanol 2–6 hrs Recrystallization Forms acetohydrazide
3. Hydrazide Protection Hydrazide + Cbz-Cl 0–25°C 2–4 hrs Recrystallization Protects hydrazide
4. Coupling Acid chloride + Cbz-hydrazide Reflux, DMF 6–18 hrs Column chromatography Forms intermediate
5. Final Cyclization Cyclization reagents Conditions vary Variable Purification as above Yields target compound

Chemical Reactions Analysis

Types of Reactions

N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The triazole ring and hydrazide moiety can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of “N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide” are not available in the search results, the existing literature provides insights into the properties and potential applications of related compounds, particularly those containing the 1,2,3-triazole moiety.

Properties and Activities of 1,2,3-Triazole Derivatives
The 1,2,3-triazole ring is a central scaffold with the capability of interacting with a variety of receptors and enzymes to exhibit a broad range of biological activities . Compounds containing the 1,2,3-triazole heterocycle exhibit antifungal, antibiotic, anticancer, antiviral, antimigraine, and anticonvulsant activities . The 1,2,3-triazole ring produces anti-cholinesterase (anti-ChE) activity by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . The nitrogen atom in the 1,2,3-triazole ring is responsible for the enzyme-inhibitor interaction .

1,2,3-Triazoles in Neurodegenerative Disease Treatment
Loss or degeneration of cholinergic neurons, which leads to a reduction in acetylcholine (ACh) levels, is considered a significant contributing factor in the development of neurodegenerative diseases (NDs) such as Alzheimer’s disease (AD) . Cholinesterase inhibitors can raise the level of ACh and, therefore, enhance the quality of life for people, and at the very least, it can temporarily lessen the symptoms of NDs . 1,2,3-triazole has been combined with other pharmacophoric fragments/molecules in the hope of obtaining potent and selective AChE and/or BuChE inhibitors .

Mechanism of Action

The mechanism of action of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydrazide moiety can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Yield Variability : Substituents with electron-donating groups (e.g., hydroxy, methoxy) generally yield higher synthetic efficiencies compared to electron-withdrawing groups (e.g., nitro) .
  • Core Heterocycle : Pyrazole-containing analogs (e.g., 3c) show higher yields (70%) than triazole derivatives, likely due to reduced steric hindrance .
Anticancer and Cytotoxicity
  • Triazole-thiol derivatives () with hydrazone moieties exhibit cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. Nitro and hydroxy substituents enhance activity, with IC50 values <10 µM in 3D cultures .
Antimicrobial Activity
  • Benzimidazole-triazole hybrids () demonstrate broad-spectrum antimicrobial activity. Compounds with 4-nitrobenzylidene (7) and 3,4-dichlorobenzylidene (13) show MIC values of 8–16 µg/mL against S. aureus and E. coli .
  • Cbz Group Impact : The Cbz moiety may reduce microbial uptake due to increased hydrophobicity, contrasting with more polar hydroxy/methoxy derivatives .

Corrosion Inhibition

Triazole-acetohydrazides are effective corrosion inhibitors for mild steel in acidic environments:

Compound Inhibition Efficiency (%) Key Mechanism Reference
Tria-CONHNH2 () 92.5 (1.0 mM) Adsorption via NH and triazole
Tria-CO2Et () 85.3 (1.0 mM) Ester group limits adsorption
1,2,4-Triazole-thiol () 88.0 (0.5 mM) Sulfur participation in bonding

Key Findings :

  • The hydrazide group (Tria-CONHNH2) outperforms ester analogs due to stronger adsorption via NH groups and triazole lone pairs .
  • Halogenated derivatives (e.g., 10g) may offer enhanced inhibition due to increased electron density at the triazole ring .

Stability and Reactivity

  • Gastric Fluid Stability : Triazole derivatives with tert-butyl groups () degrade in simulated gastric fluid, whereas Cbz-protected compounds are more stable due to steric shielding of the hydrazide bond .
  • Synthetic Flexibility : The Cbz group allows selective deprotection for further functionalization, unlike acetyl or benzylidene-protected analogs .

Biological Activity

N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological interactions, and a hydrazide moiety that enhances its reactivity and potential pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N5O3, with a molecular weight of 275.26 g/mol. The structure includes a carbobenzyloxy (Cbz) protective group, which plays a significant role in its stability and reactivity.

PropertyValue
Molecular FormulaC12H13N5O3
Molecular Weight275.26 g/mol
IUPAC Namebenzyl N-[[2-(triazol-1-yl)acetyl]amino]carbamate
InChI KeyMJMKBBHPFJOPMF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring can form stable complexes with metal ions, influencing enzymatic pathways. Additionally, the hydrazide moiety allows for hydrogen bonding with biological macromolecules, enhancing its potential as a drug candidate.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. While specific data on this compound's antimicrobial activity is limited, similar compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Anti-Alzheimer's Activity

Recent studies have explored the potential of triazole derivatives in treating neurodegenerative diseases like Alzheimer's. A related compound exhibited inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer’s patients. Although specific data for this compound is not available, the structural similarities suggest potential AChE inhibitory activity .

Cytotoxicity and Safety Profiles

Evaluation of cytotoxicity is crucial in assessing the safety of new compounds. In studies involving related triazole derivatives, some compounds exhibited low toxicity at therapeutic concentrations. For example, certain derivatives did not show toxic effects in neuronal cell lines at concentrations up to 80 µM . This suggests that this compound may also possess a favorable safety profile.

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of triazole derivatives for Alzheimer’s therapy, several compounds were evaluated for their AChE inhibition capabilities. Although this compound was not directly tested, the findings highlighted the importance of structural features similar to those present in this compound for enhancing biological activity .

Case Study 2: Triazole Antimicrobials

Another investigation into triazole-fused compounds revealed strong antimicrobial activity against Mycobacterium tuberculosis. Compounds within this study demonstrated minimum inhibitory concentrations (MICs) between 4 and 9 μM against pathogenic strains . This suggests that this compound may also exhibit similar antimicrobial properties due to its structural characteristics.

Q & A

Q. What is the standard synthesis protocol for N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide?

The compound is typically synthesized via a multi-step process:

Hydrazide formation : Reacting isopropyl esters (e.g., isopropyl 2-((3-substituted-1H-triazol-5-yl)thio)acetate) with hydrazine hydrate under reflux in propan-2-ol for 3–4 hours to yield the acetohydrazide intermediate .

Condensation : Adding aromatic or heterocyclic aldehydes to the intermediate in acetic acid to form the final hydrazone derivative. Reaction conditions (solvent, temperature, and catalyst) are optimized to achieve yields >70% .
Key validation : Elemental analysis (CHNS), ¹H-NMR, and mass spectrometry are used to confirm structural integrity .

Q. What spectroscopic methods are essential for characterizing this compound?

  • ¹H-NMR : Identifies proton environments, such as the triazole ring protons (δ 7.5–8.5 ppm) and hydrazide NH groups (δ 9.5–10.5 ppm) .
  • FT-IR : Confirms the presence of C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography (if applicable): Resolves crystal packing and hydrogen-bonding networks, though this requires high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Protic solvents like ethanol or acetic acid enhance reactivity in condensation steps, while aprotic solvents (e.g., DMF) may stabilize intermediates .
  • Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine bond formation in hydrazone synthesis .
  • Temperature control : Reflux (70–80°C) balances reaction rate and side-product minimization .
    Data-driven approach : Design-of-experiment (DoE) models can systematically evaluate parameters like pH, solvent polarity, and temperature gradients .

Q. How do structural modifications (e.g., substituents on the triazole ring) influence bioactivity?

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the triazole ring enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Hydrophobic substituents (e.g., benzyl or naphthyl groups) improve binding to lipophilic enzyme pockets, as observed in antifungal assays .
    Methodology :
    • In silico docking : Predict interactions with target proteins (e.g., CYP51 for antifungals) .
    • In vitro assays : Compare MIC (minimum inhibitory concentration) values against gram-positive/negative bacteria or cancer cell lines (e.g., MCF-7 for breast cancer) .

Q. How can computational methods aid in understanding structure-activity relationships?

  • DFT calculations : Determine frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a smaller HOMO-LUMO gap correlates with higher inhibition efficiency in corrosion studies .
  • Molecular dynamics (MD) : Simulate binding stability in biological targets (e.g., DNA gyrase for antimicrobial activity) .
    Validation : Correlate computational descriptors (e.g., electrostatic potential maps) with experimental IC₅₀ values .

Q. How to address contradictions in reported biological activity data?

  • Source variability : Differences in compound purity (>95% by HPLC recommended) or assay protocols (e.g., broth microdilution vs. agar diffusion) can lead to discrepancies .
  • Replication : Reproduce studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
  • Meta-analysis : Compare data across structurally analogous compounds (e.g., benzimidazole vs. triazole derivatives) to identify trends .

Methodological Resources

  • Synthesis optimization : Refer to protocols in and for stepwise reaction setups.
  • Bioactivity profiling : Use the MIC assay framework from and docking methods in .
  • Data reconciliation : Apply statistical tools (e.g., ANOVA) to analyze variability in biological replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.